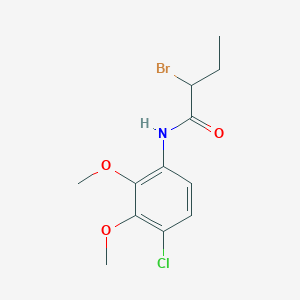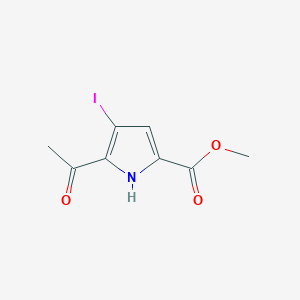
H-Trp-Pro-Tyr-OH
Übersicht
Beschreibung
The compound H-Trp-Pro-Tyr-OH is a tripeptide consisting of the amino acids tryptophan, proline, and tyrosine. Tripeptides like this compound are of significant interest in biochemical research due to their potential biological activities and roles in various physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Pro-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, tryptophan, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, proline, is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for the addition of tyrosine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-Trp-Pro-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.
Reduction: Reduction reactions can target the disulfide bonds if present.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophilic reagents like nitrating agents can be used for substitution reactions on the aromatic ring of tyrosine.
Major Products Formed
Oxidation: Dityrosine, quinones, and other oxidized derivatives.
Reduction: Reduced forms of the peptide with cleaved disulfide bonds.
Substitution: Nitrated or halogenated derivatives of the peptide.
Wissenschaftliche Forschungsanwendungen
H-Trp-Pro-Tyr-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of H-Trp-Pro-Tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue can participate in electron transfer reactions, while the tyrosine residue can undergo phosphorylation, affecting signal transduction pathways. The proline residue contributes to the structural stability of the peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Trp-Tyr-OH: A dipeptide consisting of tryptophan and tyrosine.
H-Pro-Tyr-OH: A dipeptide consisting of proline and tyrosine.
H-Trp-Pro-OH: A dipeptide consisting of tryptophan and proline.
Uniqueness
H-Trp-Pro-Tyr-OH is unique due to the combination of its three amino acids, which confer distinct biochemical properties. The presence of tryptophan allows for fluorescence studies, while tyrosine’s reactivity makes it suitable for various chemical modifications. Proline’s rigid structure influences the overall conformation of the peptide.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c26-19(13-16-14-27-20-5-2-1-4-18(16)20)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)12-15-7-9-17(30)10-8-15/h1-2,4-5,7-10,14,19,21-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t19-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJKYIPJIRIRT-BVSLBCMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90806078 | |
| Record name | L-Tryptophyl-L-prolyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90806078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62690-32-8 | |
| Record name | L-Tryptophyl-L-prolyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90806078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B1443650.png)
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1443652.png)

![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)
![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)

![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)
![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)



![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)
